molecular formula C11H11NO3 B1268689 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid CAS No. 25888-01-1

5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid

Cat. No. B1268689
CAS RN: 25888-01-1
M. Wt: 205.21 g/mol
InChI Key: OQXLSAKWTZREQM-UHFFFAOYSA-N
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Description

5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid is a solid compound . It has a molecular weight of 205.21 . The IUPAC name for this compound is the same as the common name .


Molecular Structure Analysis

The molecular structure of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid can be represented by the SMILES string Cc1c(C(O)=O)c2cc(O)ccc2n1C . The InChI code for this compound is 1S/C11H11NO3/c1-6-10(11(14)15)8-5-7(13)3-4-9(8)12(6)2/h3-5,13H,1-2H3,(H,14,15) .


Physical And Chemical Properties Analysis

5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid is a solid compound . It has a molecular weight of 205.21 . The IUPAC name for this compound is the same as the common name .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid could be modified to enhance its affinity to viral proteins, potentially leading to the development of new antiviral drugs.

Anti-inflammatory Properties

The indole nucleus is known to possess anti-inflammatory capabilities. By acting on specific inflammatory pathways, derivatives of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid could be synthesized to treat conditions characterized by inflammation .

Anticancer Applications

Indole compounds have been explored for their anticancer activities. The ability to induce apoptosis in cancer cells makes them valuable in the design of chemotherapeutic agents. Research into 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid could uncover novel mechanisms of action against various cancer cell lines .

Antimicrobial Effects

The indole scaffold is associated with antimicrobial effects, which can be leveraged to combat bacterial and fungal infections. Derivatives of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid may be synthesized to enhance these properties for use as antibiotics or antifungal agents .

Neuroprotective Potential

Indoles are known to have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The modification of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid to target specific neurological pathways may lead to the development of new treatments for conditions like Alzheimer’s and Parkinson’s disease .

Plant Growth Regulation

Indole derivatives play a role in plant growth and development. Indole-3-acetic acid, for example, is a plant hormone that regulates various aspects of plant growth. Analogues of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid could be synthesized to mimic or inhibit the action of natural plant hormones, offering a way to control plant growth for agricultural purposes .

Safety and Hazards

5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements for this compound include H301 . The precautionary statements include P301 + P310 .

properties

IUPAC Name

5-hydroxy-1,2-dimethylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-10(11(14)15)8-5-7(13)3-4-9(8)12(6)2/h3-5,13H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXLSAKWTZREQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359029
Record name 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid

CAS RN

25888-01-1
Record name 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid

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